molecular formula C8H9F3N2 B6151621 1-(trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 1512643-31-0

1-(trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B6151621
CAS No.: 1512643-31-0
M. Wt: 190.2
InChI Key:
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Description

“1-(trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine” is a chemical compound that belongs to the class of nitrogen-containing heterocycles . It is a derivative of pyrazine, a six-membered aromatic ring with two nitrogen atoms . The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .


Synthesis Analysis

The synthesis of “this compound” involves various synthetic routes. One typical method is cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another route involves the reaction of aryl iodides with trifluoromethyl copper . In addition, trifluoromethyl carbonyls can be prepared by the reaction of aldehydes and esters with Ruppert’s reagent .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrrole ring and a pyrazine ring . The trifluoromethyl group (-CF3) is covalently bonded to the pyrrole ring . The trifluoromethyl group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .


Chemical Reactions Analysis

Reactions of nucleophiles with “this compound” transform the trifluoromethyl group to amide and amidine groups, along with the aromatization of the pyrrolo[1,2-a]pyrazine system as a result of the formal elimination of a molecule of hydrogen fluoride .

Safety and Hazards

The safety data sheet for a related compound, “3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves the reaction of 2,3-dichloropyrazine with trifluoroacetonitrile followed by cyclization with sodium hydride and 2-bromoethylamine.", "Starting Materials": [ "2,3-dichloropyrazine", "trifluoroacetonitrile", "sodium hydride", "2-bromoethylamine" ], "Reaction": [ "Step 1: 2,3-dichloropyrazine is reacted with trifluoroacetonitrile in the presence of a base such as potassium carbonate to form 2-(trifluoromethyl)pyrazine.", "Step 2: The resulting 2-(trifluoromethyl)pyrazine is then treated with sodium hydride and 2-bromoethylamine to form the desired product, 1-(trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine." ] }

CAS No.

1512643-31-0

Molecular Formula

C8H9F3N2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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